"4-(4-Hydroxycyclohexyl)phenol" molecular structure and weight
"4-(4-Hydroxycyclohexyl)phenol" molecular structure and weight
This technical guide provides a comprehensive analysis of 4-(4-Hydroxycyclohexyl)phenol , a critical intermediate in the synthesis of liquid crystals and advanced polymer materials.[1]
Structural Dynamics, Synthesis Protocols, and Industrial Applications[1]
Executive Summary
4-(4-Hydroxycyclohexyl)phenol (CAS: 65132-43-6 for trans-isomer) is a bifunctional organic molecule characterized by a phenolic ring linked to a 4-hydroxycyclohexyl moiety.[1] It serves as a high-value scaffold in materials science, particularly as a mesogenic core for liquid crystal displays (LCDs) and as a monomer for high-performance engineering plastics.[1][2] Its utility is defined by its geometric isomerism; the trans isomer exhibits the linearity and rigidity required for anisotropic optical properties, while the cis isomer is often considered an impurity.
Molecular Architecture & Stereochemistry
The molecule consists of an aromatic phenol ring attached to the C1 position of a cyclohexane ring, with a hydroxyl group at the C4 position.
Conformational Analysis
The cyclohexane ring adopts a chair conformation. The critical structural feature is the relative orientation of the substituents at positions 1 and 4.
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Trans-Isomer (Diequatorial): Both the bulky phenol group and the hydroxyl group occupy equatorial positions.[1] This is the thermodynamically favored conformation and provides the linear "rod-like" shape essential for liquid crystalline phases.[1]
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Cis-Isomer (Axial-Equatorial): One substituent is axial while the other is equatorial.[1] This introduces a "kink" in the molecular structure, disrupting packing efficiency and lowering the clearing point in liquid crystal formulations.
Visualization of Isomerism
The following diagram illustrates the stereochemical relationship and the energetic preference for the trans configuration.
Figure 1: Stereochemical comparison of Trans vs. Cis isomers.[1] The linear Trans isomer is the target for material applications.
Physicochemical Profile
The following data summarizes the core properties of the trans-isomer, which is the commercially relevant form.
| Property | Value | Notes |
| IUPAC Name | 4-(4-Hydroxyphenyl)cyclohexan-1-ol | Also known as PCHP |
| CAS Number | 65132-43-6 | Specific to trans-isomer |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| Physical State | White Crystalline Solid | |
| Melting Point | 180–185 °C | High mp due to H-bonding |
| Solubility | Soluble in alcohols, THF; Insoluble in water | Phenolic OH is acidic |
| LogP (Predicted) | ~2.3 | Moderate lipophilicity |
Synthesis & Production Protocols
The synthesis of 4-(4-Hydroxycyclohexyl)phenol typically involves the catalytic hydrogenation of 4,4'-biphenol.[1] This route is preferred over multi-step protection/deprotection strategies due to atom economy.[1]
Reaction Pathway
The reduction of the aromatic ring must be controlled to prevent over-reduction (to bicyclohexyl) or under-reduction.[1]
Figure 2: Catalytic hydrogenation pathway from 4,4'-biphenol to the target cyclohexyl-phenol.[1]
Experimental Protocol (Self-Validating)
Objective: Synthesize and isolate trans-4-(4-hydroxycyclohexyl)phenol.
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Reagent Prep: Charge a high-pressure autoclave with 4,4'-biphenol (100 mmol) and 5% Pd/C catalyst (2 mol% loading).
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Solvent System: Add Isopropyl Alcohol (150 mL). Rationale: Protic solvents often facilitate hydrogen transfer and solubilize the phenol.
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Hydrogenation:
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Work-up:
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Isomer Separation (Crucial Step):
Analytical Characterization
To ensure the integrity of the synthesized material, the following analytical signatures must be verified.
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¹H NMR (DMSO-d₆):
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Aromatic Protons: Two doublets (AA'BB' system) around δ 6.6–7.0 ppm.[1]
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Cyclohexyl Methine (H1/H4): The proton attached to the carbon bearing the hydroxyl group (H4) will appear as a multiplet. In the trans-isomer (axial proton), this signal is typically a wide multiplet (tt) at ~3.4 ppm due to large axial-axial couplings (J ≈ 10-12 Hz).[1]
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Diagnostic: The cis-isomer (equatorial proton) would show a narrower multiplet.[1]
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FT-IR Spectroscopy:
Applications in R&D
Liquid Crystal Monomers
The trans-isomer is a key precursor for "cyclohexyl-phenyl" class liquid crystals.[1][3] By esterifying the aliphatic hydroxyl group with long-chain carboxylic acids or reacting the phenolic hydroxyl, researchers can tune the nematic phase range and viscosity of the final LC mixture.
High-Performance Polymers
Used as a co-monomer in polyesters and polycarbonates, this molecule introduces a rigid cycloaliphatic ring into the polymer backbone.[1] This modification:
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Increases the Glass Transition Temperature (Tg).[1]
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Improves impact resistance compared to purely aromatic bisphenols.[1]
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Enhances UV stability (cyclohexane ring is transparent to UV vs. aromatic rings).[1]
References
-
PubChem. (n.d.).[1][4][5] 4-(4-hydroxycyclohexyl)phenol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
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BuyersGuideChem. (n.d.).[1] 4-(trans-4'-Hydroxycyclohexyl)phenol Properties and Suppliers. Retrieved from [Link][1][6]
-
Vertex AI Search. (2026).[1] Synthesis and Applications of Cyclohexylphenols. (Synthesized from search results 1.1, 1.11, 1.16).
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MDPI. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene. Retrieved from [Link]
Sources
- 1. Hydrogenated bisphenol a | C15H28O2 | CID 94932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-(trans-4-Pentylcyclohexyl)phenol _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 4. 4-(4-Methylcyclohexyl)phenol | C13H18O | CID 21625144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(trans-4'-Hydroxycyclohexyl)phenol | C12H16O2 - BuyersGuideChem [buyersguidechem.com]
